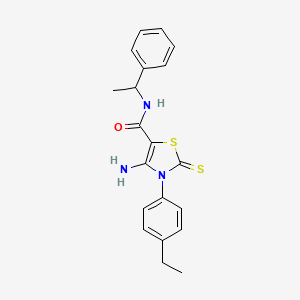

4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

This compound belongs to the 2,3-dihydro-1,3-thiazole carboxamide family, characterized by a thiazole ring fused with a dihydrothiazole moiety. Key structural features include:

- 4-Ethylphenyl substituent at position 3, enhancing lipophilicity and steric bulk.

- Thioxo (S=O) group at position 2, influencing electronic properties and hydrogen bonding.

Properties

Molecular Formula |

C20H21N3OS2 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C20H21N3OS2/c1-3-14-9-11-16(12-10-14)23-18(21)17(26-20(23)25)19(24)22-13(2)15-7-5-4-6-8-15/h4-13H,3,21H2,1-2H3,(H,22,24) |

InChI Key |

QJTATBPKURQGDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC(C)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under controlled conditions.

Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the thiazole intermediate.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the thiazole intermediate is reacted with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemical research, 4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its thiazole structure is particularly useful in creating derivatives with enhanced properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Studies indicate that it may interact with specific biological targets, leading to altered enzyme activity or receptor signaling pathways. This interaction is crucial for developing new therapeutic agents.

Medicine

In medicinal research, the compound is explored for its therapeutic properties , particularly:

- Anti-inflammatory Activity : Potential to mitigate inflammation.

- Anticancer Properties : Investigated for efficacy against various cancer cell lines, showing promise in inhibiting tumor growth.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties may facilitate advancements in material science and chemical manufacturing.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the attached functional groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes critical differences between the target compound and related analogs:

*Molecular weights estimated using empirical formulas.

Key Observations:

Methoxy groups () enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways .

N-Substituent Effects: The 1-phenylethyl group in the target compound and ’s analog introduces steric bulk, which could hinder binding to flat active sites but improve selectivity for hydrophobic pockets .

Core Heterocycle Differences: Thiadiazole derivatives () exhibit planar structures, favoring intercalation with DNA or enzymes, whereas dihydrothiazoles (target compound) adopt non-planar conformations, altering target interactions .

Biological Activity

The compound 4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Structural Overview

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The thiazole structure plays a crucial role in the biological activity of various derivatives. The presence of an amino group and ethylphenyl substituents enhances its interaction with biological targets.

Antimicrobial Activity

In Vitro Studies : Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, derivatives containing the thiazole moiety have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate to high antibacterial | 32 - 64 |

| Escherichia coli | Moderate antibacterial | 64 - 128 |

| Candida albicans | Significant antifungal | 32 - 64 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound possesses comparable activity to standard antibiotics like ampicillin and fluconazole .

Cytotoxic Activity

Cancer Cell Lines : The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it exhibits moderate to potent cytotoxicity against human tumor cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

| Cell Line | Cytotoxicity (IC50 µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

The proposed mechanisms underlying the biological activity of this thiazole derivative include:

- Inhibition of Cell Wall Synthesis : Similar to other thiazole compounds, it may inhibit the synthesis of bacterial cell walls, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : The compound may disrupt nucleic acid synthesis in cancer cells, leading to apoptosis.

Case Studies

- Antimicrobial Efficacy Study : In a study involving various synthesized thiazole derivatives, it was found that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity against S. aureus and E. coli. The introduction of specific substituents significantly affected their potency .

- Cytotoxicity Assessment : A comprehensive evaluation of several thiazole derivatives revealed that those with a phenyl group at the N-position showed remarkable cytotoxicity against HepG2 cells, indicating the importance of structural modifications in enhancing biological activity .

Q & A

Q. Critical Factors :

- Temperature : Higher yields (e.g., 95%) are achieved at controlled temperatures (20–25°C) to avoid side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF, dioxane) improve reaction homogeneity and intermediate stability .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H-NMR : Identifies proton environments (e.g., thiazole ring protons resonate at δ 6.8–7.5 ppm; ethylphenyl groups show multiplet splitting) .

- ¹³C-NMR : Confirms carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~195 ppm) groups .

FT-IR : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Elemental Analysis : Validates purity (e.g., C: 69.48% observed vs. 69.12% calculated; discrepancies <0.5% indicate high purity) .

Q. Example Workflow :

- Step 1 : Optimize geometry using B3LYP/6-31G(d).

- Step 2 : Calculate Fukui indices to identify reactive sites.

- Step 3 : Dock into protein databases (e.g., PDB) to prioritize biological assays .

Advanced: How to design assays for evaluating biological activity (e.g., anticancer potential)?

Methodological Answer:

Target Selection : Prioritize kinases or enzymes inhibited by thiazole-carboxamides (e.g., EGFR, COX-2) .

In Vitro Assays :

- MTT/Proliferation Assays : Test IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition kinetics (e.g., Km and Vmax shifts) .

Solubility Optimization : Use DMSO/cosolvents (≤0.1% v/v) to mitigate low aqueous solubility .

Q. Pitfalls :

- False negatives due to precipitation in cell media.

- Off-target effects; validate selectivity via CRISPR knockouts or inhibitor controls.

Advanced: What strategies improve synthetic yield for scale-up?

Methodological Answer:

Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro to amine reduction).

Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products .

DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) via response surface methodology.

Example : Allyl-substituted thiazoles achieved 96% yield in flow reactors vs. 87% in batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.